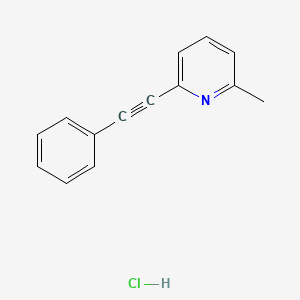
BMS614
科学研究应用
BMS614在科学研究中具有广泛的应用:
化学: 用作工具化合物来研究视黄酸受体α信号通路。
生物学: 用于细胞分化和增殖研究,特别是在癌症研究中。
医学: 研究其在涉及视黄酸受体α失调的疾病中的潜在治疗效果。
工业: 用于开发新型药物和化学探针.
作用机制
BMS614通过选择性地结合并抑制视黄酸受体α发挥其作用。这种抑制阻断了受体介导视黄酸作用的能力,导致基因表达和细胞反应发生改变。 分子靶点包括视黄酸受体α和相关的信号通路,这些通路在细胞分化、增殖和凋亡中起着至关重要的作用 。
生化分析
Biochemical Properties
BMS614 plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. As a selective antagonist of the retinoic acid receptor (RAR) α, this compound inhibits the binding of agonists to this receptor, thereby modulating the receptor’s activity. This interaction is characterized by an IC50 value of 2.5 nM, indicating its high potency . This compound does not significantly affect nuclear receptor corepressor (NCoR) binding but moderately decreases SMRT binding to RAR, antagonizing agonist-induced coactivator (CoA) recruitment .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to block the differentiation effects of all-trans retinoic acid (ATRA) metabolites on NB4 promyelocytic leukemia cells via the RARα signaling pathway . This inhibition affects the expression of maturation-specific cell surface markers and the reorganization of nuclear bodies, demonstrating its impact on cell signaling and gene expression .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the RARα receptor, preventing the recruitment of coactivators and thereby inhibiting the receptor’s activity . This inhibition leads to a decrease in the transcription of target genes regulated by RARα, affecting various cellular processes. Additionally, this compound’s selective antagonism of RARα plays a role in blocking the differentiation of leukemia cells induced by ATRA metabolites .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time, influenced by its stability and degradation. This compound is stable when stored at -20°C and maintains its potency over extended periods . Long-term studies have shown that this compound can sustain its inhibitory effects on RARα activity, leading to prolonged changes in cellular function and gene expression . The degradation of this compound over time can reduce its efficacy, necessitating careful handling and storage to preserve its activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits RARα activity without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including disruptions in normal cellular functions and potential toxicity to specific tissues . These dosage-dependent effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing adverse effects.
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that modulate its activity. As a retinoic acid receptor antagonist, this compound affects the metabolism of retinoic acid and its derivatives . This interaction can influence metabolic flux and metabolite levels, impacting various physiological processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions affect its localization and accumulation in different cellular compartments . This compound’s distribution is influenced by its physicochemical properties, including its solubility and molecular weight, which determine its ability to traverse cellular membranes and reach its target sites .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound is primarily localized in the cytoplasm and nucleus, where it interacts with the RARα receptor . This localization is facilitated by specific targeting signals and post-translational modifications that direct this compound to these compartments. The precise subcellular distribution of this compound can influence its efficacy in modulating RARα activity and affecting cellular processes .
准备方法
合成路线和反应条件
BMS614的合成涉及多个步骤,从市售的起始原料开始。关键步骤包括萘核的形成、喹啉部分的引入以及与苯甲酸的最终偶联。 反应条件通常涉及使用有机溶剂,例如二甲基亚砜(DMSO),并且需要仔细控制温度和pH,以确保高产率和纯度 。
工业生产方法
This compound的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件以最大限度地提高产率并减少杂质。 最终产品通过重结晶和色谱等技术进行纯化,以达到所需的纯度水平 。
化学反应分析
反应类型
BMS614经历各种化学反应,包括:
氧化: this compound可以被氧化形成相应的喹啉衍生物。
还原: 还原反应可以将this compound转化为其还原形式。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
主要产物
相似化合物的比较
类似化合物
BMS-195614: BMS614的另一个名称,具有相同的特性和应用。
BMS-195615: 一种类似的化合物,结构略有差异,导致不同的选择性和效力。
BMS-195616: 另一种类似物,在喹啉部分进行了修饰,影响其生物活性.
独特性
This compound独一无二之处在于其作为视黄酸受体α拮抗剂的高选择性和效力。 它选择性抑制该受体的能力使其成为研究和潜在治疗应用中宝贵的工具,使其区别于其他类似化合物 。
属性
IUPAC Name |
4-[(5,5-dimethyl-8-quinolin-3-yl-6H-naphthalene-2-carbonyl)amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24N2O3/c1-29(2)14-13-23(21-15-19-5-3-4-6-26(19)30-17-21)24-16-20(9-12-25(24)29)27(32)31-22-10-7-18(8-11-22)28(33)34/h3-13,15-17H,14H2,1-2H3,(H,31,32)(H,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGLMBRZXZDAQHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC=C(C2=C1C=CC(=C2)C(=O)NC3=CC=C(C=C3)C(=O)O)C4=CC5=CC=CC=C5N=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101123381 | |
| Record name | 4-[[[5,6-Dihydro-5,5-dimethyl-8-(3-quinolinyl)-2-naphthalenyl]carbonyl]amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101123381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182135-66-6 | |
| Record name | 4-[[[5,6-Dihydro-5,5-dimethyl-8-(3-quinolinyl)-2-naphthalenyl]carbonyl]amino]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=182135-66-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[[[5,6-Dihydro-5,5-dimethyl-8-(3-quinolinyl)-2-naphthalenyl]carbonyl]amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101123381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(1S,5R,6R,7S,9S,11R,12S,13S,14S)-3-amino-14-(hydroxymethyl)-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-ene-5,9,12,13,14-pentol;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B1663639.png)
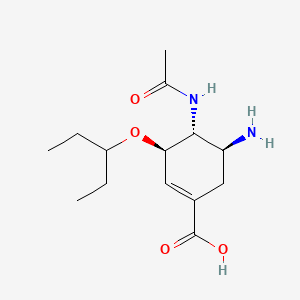
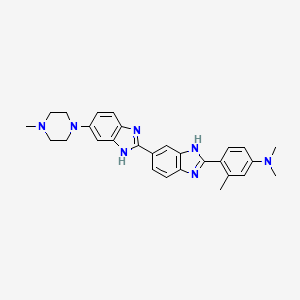

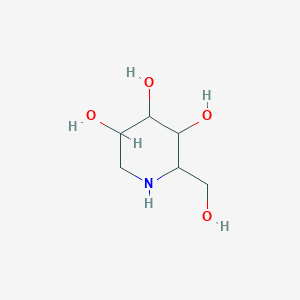
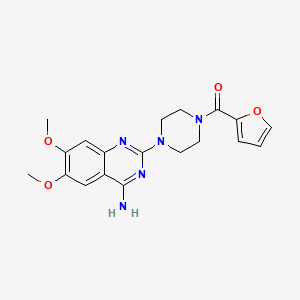
![4-fluoro-2-methyl-5-[(7-phenylmethoxyquinazolin-4-yl)amino]phenol;hydrochloride](/img/structure/B1663647.png)
![(3aR,6S,6aS)-4-methylsulfonyl-1-[(E)-4-piperidin-1-ylbut-2-enoyl]-6-propan-2-yl-3,3a,6,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrol-5-one;hydrochloride](/img/structure/B1663650.png)



